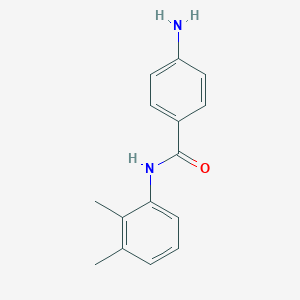

4-Amino-N-(2,3-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

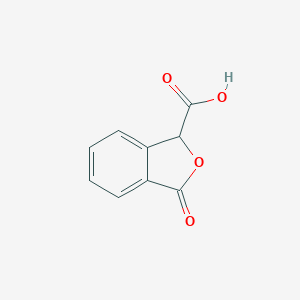

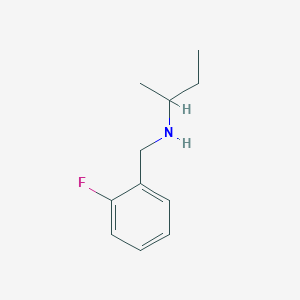

“4-Amino-N-(2,3-dimethylphenyl)benzamide” is a chemical compound with the CAS Number: 29027-72-3 . It has a molecular weight of 240.3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The linear formula of “4-Amino-N-(2,3-dimethylphenyl)benzamide” is C15 H16 N2 O . The InChI Code is 1S/C15H16N2O/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (16)9-7-12/h3-9H,16H2,1-2H3, (H,17,18) .

Physical And Chemical Properties Analysis

“4-Amino-N-(2,3-dimethylphenyl)benzamide” is a solid substance at room temperature . It has a molecular weight of 240.3 .

Aplicaciones Científicas De Investigación

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Method : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Pharmacological Applications

- Field : Pharmacology

- Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have a wide range of pharmacological applications .

- Method : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Anti-cancer Drug

- Field : Oncology

- Application : 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential as an anti-cancer drug.

- Method : The compound has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.

- Results : The compound has been extensively studied for its potential as an anti-cancer drug.

-

Anticonvulsant Activity

- Field : Neurology

- Application : Certain benzamide derivatives, such as Ameltolide, a 4-aminobenzamide derivative, have been studied for their potential as anticonvulsant agents .

- Method : These compounds have been tested in animal models for their effectiveness at inhibiting seizures .

- Results : Ameltolide has been found to be effective at inhibiting seizures in animal models. It is non-toxic at dosing levels and no undesirable side effects are attributable to its application .

-

Antiarrhythmic Activity

- Field : Cardiology

- Application : Procainamide, a 4-amino-benzamide derivative, is a Class IA antiarrhythmic membrane-stabilizing agent .

- Method : It works by reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci .

- Results : Procainamide has been used effectively as an antiarrhythmic agent .

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities .

- Method : These compounds are synthesized and tested for their pharmacological activities .

- Results : Many benzamide derivatives have shown significant pharmacological activities .

-

Anticonvulsant Activity

- Field : Neurology

- Application : Certain benzamide derivatives, such as Ameltolide, a 4-aminobenzamide derivative, have been studied for their potential as anticonvulsant agents .

- Method : These compounds have been tested in animal models for their effectiveness at inhibiting seizures .

- Results : Ameltolide has been found to be effective at inhibiting seizures in animal models. It is non-toxic at dosing levels and no undesirable side effects are attributable to its application .

-

Antiarrhythmic Activity

- Field : Cardiology

- Application : Procainamide, a 4-amino-benzamide derivative, is a Class IA antiarrhythmic membrane-stabilizing agent .

- Method : It works by reducing excitability and conductance of myocardium and suppresses pulse formation in automatic ectopic foci .

- Results : Procainamide has been used effectively as an antiarrhythmic agent .

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities .

- Method : These compounds are synthesized and tested for their pharmacological activities .

- Results : Many benzamide derivatives have shown significant pharmacological activities .

Propiedades

IUPAC Name |

4-amino-N-(2,3-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZYTBYDFNYMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183269 |

Source

|

| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(2,3-dimethylphenyl)benzamide | |

CAS RN |

29027-72-3 |

Source

|

| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)